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Compound of Interest

Compound Name: 4-[(Ethylamino)methyl]phenol

Cat. No.: B2932976

4-[(Ethylamino)methyl]phenol is a bifunctional organic compound featuring a phenol ring
substituted with an ethylaminomethyl group at the para position. Its structure presents two key
reactive sites: a nucleophilic secondary amine and a weakly acidic phenolic hydroxyl group.
This duality makes it a highly valuable and strategic starting material in multi-step organic
synthesis, particularly within the pharmaceutical industry. It serves as a key intermediate in the
production of certain analgesics and antihistamines.[1] The primary utility of 4-
[(Ethylamino)methyl]phenol lies in its role as a pre-functionalized scaffold for the synthesis of
adrenergic agents, a class of drugs that target the adrenergic receptors of the sympathetic
nervous system.

The compound's structure is an analog of the core phenylethanolamine skeleton, which is
fundamental to a vast array of neurologically active pharmaceuticals, including -blockers and
-agonists.[2][3] By providing a ready-made side chain, it allows synthetic chemists to focus on
targeted modifications of the phenol group or further elaboration of the amine, streamlining the
path to complex molecular targets and facilitating the exploration of structure-activity
relationships (SAR).
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Compound Property Value

Molecular Formula CoH13NO

Molecular Weight 151.21 g/mol

CAS Number 45966-19-6

Appearance Solid (Typical)

Solubility Soluble in polar organic solvents (e.g., alcohols,

DMSO)

Table 1: Physicochemical Properties of 4-[(Ethylamino)methyl]phenol. Data sourced from
PubChem.[4]

Application Note I: Synthesis of 3-Adrenergic
Receptor Antagonists (B-Blockers)

The synthesis of 3-blockers is a cornerstone of cardiovascular medicine.[5] A predominant
class of these drugs are the aryloxypropanolamines. The general and highly convergent
synthesis for this class involves two key steps: the formation of a glycidyl ether from a phenol
and the subsequent ring-opening of the epoxide with an amine.[5][6] 4-
[(Ethylamino)methyl]phenol is an ideal substrate for synthesizing novel 3-blocker candidates,
where its inherent structure becomes part of the final pharmacophore.

Scientific Principle & Causality

The critical step in utilizing 4-[(Ethylamino)methyl]phenol for this synthesis is the selective O-
alkylation of the phenolic hydroxyl group with an epoxide precursor, typically epichlorohydrin, in
the presence of the secondary amine. The phenolic proton is significantly more acidic (pKa =
10) than the proton on the secondary amine (pKa = 11). Therefore, a suitable base will
preferentially deprotonate the phenol to form a phenoxide ion. This phenoxide is a potent
nucleophile that readily attacks the terminal carbon of epichlorohydrin in an SN2 reaction,
displacing the chloride and forming the desired glycidyl ether intermediate. The secondary
amine remains largely protonated or non-reactive under these conditions, ensuring high
selectivity.
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Step 1: Selective O-Alkylation

G-[(Ethylamino)methyl]phenoD Epichlorohydrin

Base (e.g., NaH, K2CO3)
olvent (e.g., DMF, Acetone)

Glycidyl Ether Intermediate]

Step 2: Amine Addition (Hypothetical Intramolecular Cyclization)

Glycidyl Ether Intermediatej

lHeat/ Base Catalyst

Workflow for Aryloxypropanolamine Synthesis.

[Cyclized Aryloxypropanolamine Analoga

Click to download full resolution via product page

A generalized workflow for synthesizing aryloxypropanolamine analogs.

Protocol: Synthesis of a Glycidyl Ether Intermediate

This protocol describes the synthesis of the key intermediate, 2-((4-
((ethylamino)methyl)phenoxy)methyl)oxirane, a necessary precursor for aryloxypropanolamine
B-blockers.

Materials:
¢ 4-[(Ethylamino)methyl]phenol
o Epichlorohydrin (=99%)

e Sodium hydride (NaH), 60% dispersion in mineral olil
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e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (Saturated aqueous NacCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Argon or Nitrogen gas supply

Procedure:

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stir bar, a thermometer, and an argon inlet, add 4-[(Ethylamino)methyl]phenol (1.0 eq).

e Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material
(concentration approx. 0.5 M).

o Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1
eq) portion-wise over 15 minutes. Causality:Adding NaH slowly at 0 °C controls the
exothermic reaction and hydrogen gas evolution, preventing side reactions. NaH is a non-
nucleophilic strong base that irreversibly deprotonates the phenol, driving the reaction
towards the phenoxide.

 Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and
stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.

» Epichlorohydrin Addition: Cool the reaction mixture back to 0 °C. Add epichlorohydrin (1.2
eq) dropwise via syringe over 20 minutes.

e Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
phenol is consumed.

e Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold saturated
NaHCOs solution. Trustworthiness:This step safely neutralizes any unreacted NaH and
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provides a basic aqueous layer to facilitate the separation of the organic product.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three
times with ethyl acetate.

e Washing: Combine the organic layers and wash sequentially with water and then brine.
Causality:Washing with water removes residual DMF, and the brine wash helps to break any
emulsions and remove bulk water before drying.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the
pure glycidyl ether intermediate.

Application Note IlI: A Scaffold for Structure-Activity
Relationship (SAR) Studies

The value of 4-[(Ethylamino)methyl]phenol is amplified in medicinal chemistry, where it
serves as an excellent scaffold for generating a library of related compounds for SAR studies.
[7][8] The secondary amine and the phenolic hydroxyl can be independently modified to probe
their respective roles in binding to a biological target.

Points of Modification for SAR

Amine Modification | ___- )C]

4-[(Ethylamino)methyl]phenol Scaffold i— Phenol M?ql_ficanon

SAR modification points on the scaffold.

Click to download full resolution via product page

Key sites for chemical modification on the 4-[(Ethylamino)methyl]phenol scaffold.
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Protocol: N-Acetylation of 4-[(Ethylamino)methyl]phenol

This protocol provides a standard method for modifying the secondary amine via acylation, a
common strategy to alter a compound's polarity, hydrogen bonding capacity, and metabolic
stability.

Materials:

e 4-[(Ethylamino)methyl]phenol

» Acetyl chloride or Acetic anhydride

e Triethylamine (TEA) or Pyridine

e Dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

Reaction Setup: Dissolve 4-[(Ethylamino)methyl]phenol (1.0 eq) in DCM in a round-bottom
flask with a magnetic stir bar.

o Base Addition: Add triethylamine (1.5 eq). Causality:TEA is a non-nucleophilic organic base
that acts as an acid scavenger, neutralizing the HCI generated during the acylation reaction
and driving the equilibrium towards the product.

o Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise. An immediate
white precipitate (triethylammonium chloride) will form.

o Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring
by TLC.
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o Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCI, water, and
saturated NaHCOs solution. Trustworthiness:The HCIl wash removes excess TEA, while the
NaHCOs wash removes any unreacted acetyl chloride and acidic impurities. This ensures a
clean separation and simplifies purification.

e Drying and Concentration: Dry the organic layer over Naz2SOa, filter, and concentrate under
reduced pressure.

 Purification: The crude product can be purified by recrystallization or column chromatography
to yield the N-acetylated product.

Conclusion

4-[(Ethylamino)methyl]phenol stands out as a strategically valuable building block in modern
organic synthesis. Its pre-installed, reactive functional groups offer a streamlined route to
complex pharmaceutical targets, most notably within the vast family of adrenergic agents. The
ability to perform selective modifications at either the phenolic oxygen or the secondary
nitrogen makes it an exceptionally versatile tool for drug discovery campaigns, enabling the
rapid generation of compound libraries for detailed structure-activity relationship analysis. The
protocols and principles outlined here provide a foundational guide for researchers and
scientists to harness the full synthetic potential of this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-[(Ethylamino)methyl]phenol [myskinrecipes.com]

2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

3. uomustansiriyah.edu.ig [uomustansiriyah.edu.iq]

4. 4-[(Ethylamino)methyl]phenol | C9H13NO | CID 14320456 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. jmedchem.com [jmedchem.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b2932976?utm_src=pdf-body
https://www.benchchem.com/product/b2932976?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/benzylamine-derivatives/56732--4-ethylaminomethyl-phenol.html
https://copharm.uobaghdad.edu.iq/wp-content/uploads/sites/6/2019/10/4th-stage-1.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2021_09_05!02_49_55_PM.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/14320456
https://pubchem.ncbi.nlm.nih.gov/compound/14320456
https://www.jmedchem.com/article_227411_e054a959d90cb58edbd08cf5fb50d75c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2932976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

6. Synthesis and pharmacology of potential beta-blockers - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. electronicsandbooks.com [electronicsandbooks.com]

» 8. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs
bearing a substituted sulfonyl or sulfonylalkyl group in the meta position - PubMed
[pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Introduction: Unveiling the Synthetic Potential of a
Versatile Phenolic Amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2932976#application-of-4-ethylamino-methyl-phenol-
in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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